REACTION_CXSMILES
|
[I:1]Cl.ClCCl.[Cl:6][C:7]1[N:8]=[C:9]2[CH:15]=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1>N1C=CC=CC=1>[Cl:6][C:7]1[N:8]=[C:9]2[C:15]([I:1])=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
9.84 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and brine
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
The crude product was stirred with 15 mL of dichloromethane
|
Type
|
FILTRATION
|
Details
|
The yellow solid material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2C(=NC1)NC=C2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.86 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |